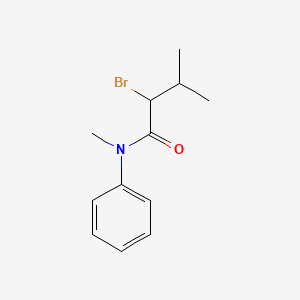
2-bromo-N,3-dimethyl-N-phenylbutanamide
Übersicht
Beschreibung
“2-bromo-N,3-dimethyl-N-phenylbutanamide” is a chemical compound with the CAS Number: 1017036-82-6 . It has a molecular weight of 270.17 and its IUPAC name is 2-bromo-N,3-dimethyl-N-phenylbutanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.3±0.1 g/cm^3 . Its boiling point is predicted to be around 313.6±25.0 °C at 760 mmHg . The compound also has a predicted vapour pressure of 0.0±0.7 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Molecular Complex Formation
2-bromo-N,3-dimethyl-N-phenylbutanamide forms molecular complexes with other compounds, such as N,N-dimethyl-4-nitrosoaniline, characterized by hydrogen bonding and π-π * interactions. This indicates its potential for molecular interactions and complex formation in various chemical applications (Lewiński, Nitek, & Milart, 1993).
Antiproliferative Effects
A derivative of 2-bromo-N,3-dimethyl-N-phenylbutanamide, 4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, showed significant anti-proliferative effects on U937 cells, suggesting its potential in medical and pharmaceutical research, particularly in cancer treatment (Yamada et al., 2010).
Metabolic Studies
In a study, 2-bromo-N,3-dimethyl-N-phenylbutanamide was labeled with carbon-14 for use in metabolic studies. This application underscores its relevance in understanding metabolic pathways and processes (Kanamaru, Nishioka, Komori, & Kawahara, 1988).
Herbicidal Activity
Optically active N-benzylbutanamides, including derivatives of 2-bromo-N,3-dimethyl-N-phenylbutanamide, have been studied for their herbicidal activity against various plants. Their effectiveness varied based on the isomer used, indicating potential use in agriculture (Osamu et al., 2010).
Cytotoxicity and Biological Activity Screening
Novel N-(α-bromoacyl)-α-amino esters related to 2-bromo-N,3-dimethyl-N-phenylbutanamide were synthesized and assessed for cytotoxicity, anti-inflammatory, and antibacterial activity. Their low cytotoxicity and lack of significant antibacterial and anti-inflammatory activity suggest potential for incorporation into prodrugs (Yancheva et al., 2015).
Eigenschaften
IUPAC Name |
2-bromo-N,3-dimethyl-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSBQCHYDXEEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N,3-dimethyl-N-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199621.png)


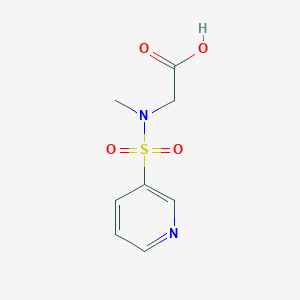
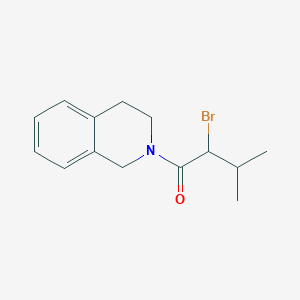
amine](/img/structure/B3199679.png)
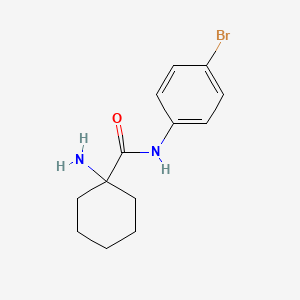
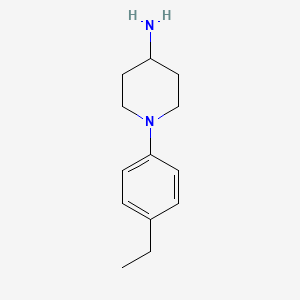
![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)
![N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199709.png)


![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3199727.png)
